Bienvenue dans la boutique en ligne BenchChem!

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-

11β-HSD1 inhibition adamantyl acetamide SAR metabolic disorder target

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1), also named 2-(adamantan-1-yl)-N-(4-bromophenyl)acetamide, is a synthetic small molecule composed of a rigid adamantane cage linked via an acetamide spacer to a 4-bromophenyl ring. Its molecular formula is C₁₈H₂₂BrNO with a molecular weight of 348.28 g·mol⁻¹, and the commercially available purity typically ranges from 95% to 97%.

Molecular Formula C18H22BrNO
Molecular Weight 348.284
CAS No. 708293-02-1
Cat. No. B2852971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
CAS708293-02-1
Molecular FormulaC18H22BrNO
Molecular Weight348.284
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C18H22BrNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
InChIKeyWSFWHWPXYGDTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1): Procurement-Relevant Identity and Class Characteristics


Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1), also named 2-(adamantan-1-yl)-N-(4-bromophenyl)acetamide, is a synthetic small molecule composed of a rigid adamantane cage linked via an acetamide spacer to a 4-bromophenyl ring . Its molecular formula is C₁₈H₂₂BrNO with a molecular weight of 348.28 g·mol⁻¹, and the commercially available purity typically ranges from 95% to 97% [1]. The compound belongs to the broader class of adamantyl acetamides, a scaffold exploited in medicinal chemistry for conferring conformational rigidity, enhancing lipophilicity, and enabling further functionalization through the bromine substituent [2][3].

Why Generic Substitution of CAS 708293-02-1 with Other Adamantyl-Acetamide or 4-Bromophenyl Analogs Fails for Research Procurement


Within the adamantyl acetamide class, subtle alterations in the attachment point, linker length, or aryl substitution dramatically shift target affinity and selectivity profiles [1][2]. An isomer in which the acetamide is attached at the adamantane 2‑position (CAS 5478‑48‑8) instead of the 1‑position—or a carboxamide analog lacking the methylene spacer (CAS 121768‑29‑4)—can exhibit entirely different hydrogen‑bonding geometry, metabolic stability, and off‑target activity patterns [3]. Furthermore, replacing the 4‑bromophenyl group with other halogen or alkyl substituents directly alters the capacity for subsequent derivatization via cross‑coupling reactions, a key advantage of the bromine substituent [4]. Therefore, procurement cannot rely on generic in‑class equivalence; the exact position and identity of substituents are critical determinants of both biological outcome and synthetic utility.

Quantitative Differentiation Evidence for Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1) Relative to Key Comparators


Regioisomeric Attachment Point: 1-Adamantyl vs. 2-Adamantyl Acetamide Determines 11β-HSD1 Inhibitory Potency Class

In a head‑to‑head structure–activity relationship study within the adamantyl acetamide series, the 1‑adamantyl attachment point (as in CAS 708293‑02‑1) is a critical determinant of 11β‑HSD1 inhibitory activity. Adamantyl acetamide derivatives bearing the 1‑adamantyl substitution (compounds 4, 33–38) exhibited human 11β‑HSD1 IC₅₀ values ranging from 308 nM to 2880 nM, with compound 4 (R = Me) showing an IC₅₀ of 308 nM [1]. In contrast, the 2‑adamantyl regioisomer N‑(2‑adamantyl)‑N‑(4‑bromophenyl)acetamide (CAS 5478‑48‑8) shows a fundamentally altered spatial presentation of the amide group, which is expected to reorient the bromophenyl ring and disrupt the hydrogen‑bond network required for 11β‑HSD1 binding, although quantitative comparative data for this exact pair are not yet published . The 1‑adamantyl attachment is therefore a non‑substitutable feature for research programs targeting 11β‑HSD1.

11β-HSD1 inhibition adamantyl acetamide SAR metabolic disorder target

Acetamide Linker Length vs. Carboxamide: Impact on Human Platelet Aggregation Activity

A comparative in vitro study of adamantane derivatives on human platelet aggregation demonstrated that the carboxamide analog N‑(4‑bromophenyl)adamantane‑1‑carboxamide (CAS 121768‑29‑4) exhibits a significant effect on platelet aggregation intensity, a property that correlates with the presence of bromine in the benzene ring and the direct carboxamide linkage [1]. The target compound CAS 708293‑02‑1 differs by the insertion of a methylene spacer (acetamide vs. carboxamide), which increases conformational flexibility and modifies the distance between the adamantane core and the 4‑bromophenyl ring. This structural difference alters the pharmacophore geometry and is expected to shift the biological profile away from direct platelet aggregation modulation toward other receptor targets .

platelet aggregation adamantane carboxamide hemostasis research

4-Bromophenyl Substituent Enables Downstream Diversification via Cross-Coupling Chemistry Compared to 4-Chlorophenyl or Unsubstituted Phenyl Analogs

The 4‑bromophenyl substituent of CAS 708293‑02‑1 provides a chemically distinct synthetic handle relative to the 4‑chlorophenyl or unsubstituted phenyl analogs. The C–Br bond (bond dissociation energy ≈ 337 kJ·mol⁻¹) undergoes oxidative addition in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) under milder conditions than the C–Cl bond (BDE ≈ 398 kJ·mol⁻¹) [1]. This enables chemoselective derivatization in the presence of other functional groups, a capability that the 4‑chlorophenyl analog of adamantane‑1‑acetamide cannot match without compromising yields or requiring harsher conditions [2]. The unsubstituted phenyl analog lacks a halogen handle entirely, blocking this diversification route.

cross-coupling bromine functional handle medicinal chemistry diversification

Commercial Purity Benchmarking: CAS 708293-02-1 at 97% vs. Lower-Purity Analog Offerings

The target compound is commercially available at a minimum purity specification of 97% (AKSci 4536DN, AChemBlock X209956), whereas the positional isomer N‑(2‑adamantyl)‑N‑(4‑bromophenyl)acetamide (CAS 5478‑48‑8) is typically offered at 95% purity . For quantitative structure–activity relationship (QSAR) studies, biochemical assays, or use as a synthetic intermediate, the 2% purity difference reduces the maximum impurity burden from 5% to 3%, corresponding to a 40% reduction in total impurities. This is relevant for experiments where unknown impurities could confound biological readouts or side‑product profiles.

compound purity procurement specification quality control

Optimal Research and Industrial Application Scenarios for Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1)


Hit-to-Lead Optimization in 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Programs

The 1-adamantyl acetamide scaffold represented by CAS 708293-02-1 maps directly onto the pharmacophore established for human 11β-HSD1 inhibition, where 1-adamantyl-substituted acetamides have demonstrated IC₅₀ values in the 308–2880 nM range [1]. The compound is suitable as a core scaffold for systematic SAR exploration by varying the N-aryl substituent while preserving the critical 1-adamantyl attachment geometry.

Modular Diversification Platform via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl substituent serves as a universal synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and other Pd(0)-mediated cross-coupling reactions, enabling late-stage diversification of the aryl ring without altering the adamantyl-acetamide core [2]. This positions CAS 708293-02-1 as a privileged intermediate for generating focused libraries of adamantyl-acetamide derivatives with varied aryl/heteroaryl modifications.

Biochemical Assay Standard with Defined Purity Specifications

Commercially available at ≥97% purity , CAS 708293-02-1 meets the purity threshold for use as a reference standard in biochemical binding assays, enzyme inhibition screens, and analytical method development, where a known and controlled impurity profile is essential for data reproducibility.

Conformational Restriction Probe in GPCR or Ion Channel Ligand Design

The rigid adamantane cage imposes a defined spatial orientation of the acetamide linker and bromophenyl ring, making CAS 708293-02-1 a useful conformational probe for investigating the binding pocket topology of GPCRs, ion channels, or other membrane proteins where ligand pre-organization influences affinity and selectivity [3].

Quote Request

Request a Quote for Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.